1,2-Dimethylimidazole
Overview
Description
1,2-Dimethylimidazole is a heterocyclic organic compound with the molecular formula C₅H₈N₂. It is a derivative of imidazole, where two methyl groups are substituted at the 1 and 2 positions of the imidazole ring. This compound is known for its colorless to yellowish solid form and amine-like odor . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
1,2-Dimethylimidazole is a versatile aromatic heterocyclic compound It’s known to react with copper (ii) tetraacetate to yield cis-bis(acetato)bis(this compound) copper(ii) complex .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it undergoes a Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide . The kinetics of this reaction have been studied in various ionic liquids and molecular organic solvents .
Biochemical Pathways
It’s used in the synthesis of various compounds, indicating its involvement in multiple chemical pathways .
Pharmacokinetics
Its physical properties such as boiling point (204 °c), melting point (37-39 °c), and density (1084 g/mL at 25 °C) suggest that it has the potential to be absorbed and distributed in the body .
Result of Action
Its use in the synthesis of various compounds suggests that it can induce significant chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its vapor pressure (1 mmHg at 20 °C) and autoignition temperature (896 °F) suggest that it can be influenced by temperature and pressure . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylimidazole can be synthesized through several methods. One common method involves the reaction of 2-methylimidazole with dimethyl carbonate in the presence of a base such as anhydrous sodium carbonate. The reaction is typically carried out at elevated temperatures (120-130°C) to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as the addition of 2-methylimidazole to a dichloromethane solution of hydrogen chloride, followed by the addition of chlorosulfonic acid and dimethyl carbonate .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylimidazole undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions at the 2-methyl group or the 5-position, depending on the reagents and conditions used.
Complex Formation: It reacts with copper (II) tetraacetate to form complexes such as cis-bis(acetato)bis(this compound)copper(II).
Common Reagents and Conditions:
Metallation: n-Butyl-lithium in tetrahydrofuran at low temperatures (around -100°C).
Substitution: Various reagents and solvents can be used, including benzyl bromide in ionic liquids or molecular organic solvents.
Major Products:
Metallation Products: 1,2-Dimethylimidazol-5-yl-lithium.
Substitution Products: 3-Benzyl-1,2-dimethylimidazolium bromide.
Scientific Research Applications
1,2-Dimethylimidazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but with only one methyl group at the 1-position.
2-Methylimidazole: Has a single methyl group at the 2-position.
1,3-Dimethylimidazole: Methyl groups are substituted at the 1 and 3 positions.
Uniqueness: 1,2-Dimethylimidazole is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This distinct structure allows it to form specific complexes and participate in unique catalytic processes compared to its analogs .
Properties
IUPAC Name |
1,2-dimethylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWQSPITLQVMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061939 | |
Record name | 1H-Imidazole, 1,2-dimethyl- | |
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Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; mp = 37-39 deg C; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 1,2-dimethyl- | |
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Record name | 1,2-Dimethylimidazole | |
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CAS No. |
1739-84-0 | |
Record name | 1,2-Dimethylimidazole | |
Source | CAS Common Chemistry | |
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Record name | 1,2-Dimethylimidazole | |
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Record name | 1,2-Dimethylimidazole | |
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Record name | 1H-Imidazole, 1,2-dimethyl- | |
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Record name | 1H-Imidazole, 1,2-dimethyl- | |
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Record name | 1,2-dimethylimidazole | |
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Record name | 1,2-DIMETHYLIMIDAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The specific target and downstream effects of 1,2-Dimethylimidazole vary greatly depending on the context of its use. For instance, in biological systems, this compound has been shown to interact with heme proteins like cytochrome c peroxidase [], affecting its binding affinity for heterocyclic compounds. In other applications, it acts as a ligand in coordination chemistry, influencing the properties of metal complexes [, , ].
A: * Molecular formula: C5H8N2* Molecular weight: 96.13 g/mol* Spectroscopic data: * 1H NMR: Provides detailed information about the hydrogen atoms in the molecule and their chemical environment [, ]. * 13C NMR: Offers insights into the carbon framework of the molecule [, ]. * FTIR: Reveals information about the functional groups present in the molecule, particularly the characteristic vibrations of the imidazole ring and methyl groups [].
A: this compound demonstrates good solubility in various organic solvents, such as ethers [] and toluene []. Its solubility in water is relatively lower but still significant [].
A: this compound can act as a ligand in various catalytic systems. For example, palladium(0) complexes containing this compound have shown efficiency in Mizoroki-Heck coupling reactions and direct C-H functionalization reactions []. Additionally, it has been employed as an esterification accelerator in the development of reprocessable elastomeric vulcanisates [].
A: Computational techniques, like Density Functional Theory (DFT) calculations, are used to understand the electronic properties and reactivity of this compound and its complexes []. QSAR models, correlating structure with activity, can be developed to predict the properties and behavior of this compound derivatives.
A: Modifications to the this compound structure can significantly impact its activity. For example, the presence of the 2-methyl group influences its coordination behavior and subsequent reactivity in metal complexes [, , ]. The size and electronic properties of substituents can affect binding affinity and selectivity, as seen in its interactions with cytochrome c peroxidase mutants [].
A: While specific stability data might require further investigation, the use of this compound in various applications suggests reasonable stability under typical laboratory conditions. Formulation strategies, such as the use of specific solvents or excipients, might be employed to tailor its solubility and bioavailability for specific applications [].
ANone: Specific SHE regulations concerning this compound may vary depending on the geographical location and specific use. Researchers are advised to consult and comply with all relevant local and international safety guidelines for handling and disposal.
A: Due to the diverse applications of this compound, in vitro and in vivo efficacy studies would depend heavily on the specific application and target. For example, its toxicity to Brachydanio rerio (zebrafish) has been investigated, analyzing the effects on the activity of protective enzymes [].
A: this compound has a rich history in coordination chemistry, serving as a ligand in various metal complexes. Research on its complexes has provided valuable insights into factors controlling dioxygen binding and activation in biological systems []. Its use in model systems mimicking the cooperative oxygen binding behavior of hemoglobin represents a significant milestone []. Additionally, its applications have expanded to diverse fields, including material science, catalysis, and analytical chemistry.
A: Research on this compound cuts across multiple disciplines. Its role as a ligand in coordination chemistry finds applications in catalysis, material science, and bioinorganic chemistry. For example, its use in developing reprocessable elastomers highlights the synergy between synthetic chemistry and material science []. Additionally, its interactions with biological systems and potential environmental impacts necessitate collaborations between chemists, biologists, and environmental scientists [, ].
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